1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol
Description
1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol is a secondary alcohol characterized by a phenoxy group substituted with a fluorine atom at the ortho position, attached to a para-substituted phenyl ring bearing an ethanol moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and electron-withdrawing effects from the fluorine atom, which influence reactivity and solubility.
Properties
IUPAC Name |
1-[4-(2-fluorophenoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBYUIZRXKIWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol typically involves the reaction of 2-fluorophenol with 4-bromoacetophenone under basic conditions to form the intermediate 1-[4-(2-Fluorophenoxy)phenyl]ethanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-[4-(2-Fluorophenoxy)phenyl]ethanone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 1-[4-(2-Fluorophenoxy)phenyl]ethanone
Reduction: 1-[4-(2-Fluorophenoxy)phenyl]ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol, highlighting differences in substituents, molecular properties, and applications:
Physicochemical Properties
- Polarity and Solubility: The 2-fluorophenoxy group enhances lipophilicity compared to non-fluorinated analogs (e.g., 1-(4-ethylphenyl)ethan-1-ol). However, the hydroxyl group improves water solubility relative to fully non-polar derivatives like 1-[4-(propan-2-yl)phenyl]ethan-1-ol .
- Stability : Compounds with electron-withdrawing groups (e.g., difluoromethoxy in 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol) exhibit increased stability under acidic conditions compared to alkyl-substituted analogs .
Key Research Findings
Enantioselective Synthesis: Heterogenized Ru(II) catalysts achieve >99% enantiomeric excess (ee) in reductions of fluorinated ketones, a method applicable to this compound .
Thermal Stability : Alkyl-substituted analogs (e.g., 1-(4-ethylphenyl)ethan-1-ol) decompose above 200°C, whereas fluorinated derivatives show higher thermal resilience .
Biological Activity
1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a phenolic structure with a fluorine substituent, which can influence its biological interactions. The presence of the fluorophenoxy group may enhance lipophilicity and bioavailability, affecting its pharmacological properties.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells.
- Anticonvulsant Properties : It has been suggested that the compound could exhibit anticonvulsant effects similar to those observed in related fluorinated compounds.
The anticancer activity of this compound may be attributed to its ability to induce apoptosis and inhibit cell proliferation. In vitro studies have shown that compounds with similar structures can significantly reduce cell viability in various cancer cell lines.
Case Studies
A study involving derivatives of related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) and prostate cancer cells (PC-3). For instance, compounds in the same class exhibited GI50 values ranging from 28 µM to 48 µM against PC-3 cells, indicating notable growth inhibition at these concentrations .
Table 1: Growth Inhibition Data for Related Compounds
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 3a | MDA-MB-231 | 28 |
| 3b | MDA-MB-231 | 37 |
| 4e | PC-3 | 38 |
| 5a | MDA-MB-231 | <47 |
These findings suggest a promising avenue for further research into the anticancer potential of this compound.
Mechanism
The anticonvulsant activity of related compounds appears to be mediated through interactions with benzodiazepine receptors. This suggests that this compound could potentially modulate neurotransmitter systems involved in seizure activity.
Research Findings
In a study examining a series of oxadiazole derivatives, one compound showed considerable anticonvulsant activity in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models. This points to the possibility that structurally similar compounds, including this compound, may exhibit comparable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
